ADWX 1 was developed through a process of molecular modification of BmKTX, a toxin from the venom of the Chinese scorpion Buthus martensii . The modifications were aimed at improving selectivity and potency against Kv1.3 channels, which are implicated in various immune responses and inflammatory processes .
The synthesis of ADWX 1 involves several advanced techniques aimed at producing a high-purity peptide suitable for biological testing.
The synthesis process includes blocking undesirable free amines through acetylation before coupling each amino acid, ensuring that the final product maintains its desired structure and functionality .
ADWX 1's molecular structure is crucial for its function as a Kv1.3 inhibitor.
ADWX 1 retains a core structure similar to BmKTX but includes specific mutations at three key residues that enhance its interaction with the Kv1.3 channel .
ADWX 1 interacts with the Kv1.3 channel through specific binding reactions that inhibit its activity.
The primary reaction involves the binding of ADWX 1 to the Kv1.3 channel, leading to blockade of ion flow through the channel, which is critical for various cellular processes including T cell activation .
The mechanism by which ADWX 1 exerts its effects involves modulation of ion channel activity and subsequent cellular signaling pathways.
Upon binding to the Kv1.3 channel, ADWX 1 inhibits potassium ion flow, which disrupts membrane potential changes necessary for T cell activation and proliferation .
Understanding the physical and chemical properties of ADWX 1 is essential for evaluating its suitability for therapeutic applications.
ADWX 1 has promising applications in scientific research and potential clinical settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2